4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzaldehyde 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15886834
InChI: InChI=1S/C17H13N3O2/c21-9-13-1-5-15(6-2-13)17(20-12-18-11-19-20)16-7-3-14(10-22)4-8-16/h1-12,17H
SMILES:
Molecular Formula: C17H13N3O2
Molecular Weight: 291.30 g/mol

4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzaldehyde

CAS No.:

Cat. No.: VC15886834

Molecular Formula: C17H13N3O2

Molecular Weight: 291.30 g/mol

* For research use only. Not for human or veterinary use.

4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzaldehyde -

Specification

Molecular Formula C17H13N3O2
Molecular Weight 291.30 g/mol
IUPAC Name 4-[(4-formylphenyl)-(1,2,4-triazol-1-yl)methyl]benzaldehyde
Standard InChI InChI=1S/C17H13N3O2/c21-9-13-1-5-15(6-2-13)17(20-12-18-11-19-20)16-7-3-14(10-22)4-8-16/h1-12,17H
Standard InChI Key NJQUCOXMKBJHCP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C=O)C(C2=CC=C(C=C2)C=O)N3C=NC=N3

Introduction

Structural and Chemical Properties

The molecular formula of 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzaldehyde is C₁₇H₁₃N₃O₂, with a molar mass of 291.30 g/mol. Its IUPAC name, 4-[(4-formylphenyl)-(1,2,4-triazol-1-yl)methyl]benzaldehyde, reflects the substitution pattern: the triazole nitrogen at position 1 connects to a methylene group that branches to two para-substituted benzaldehyde units. The planar triazole ring facilitates π-π stacking interactions, while the aldehyde groups enable condensation reactions, making the compound a valuable building block for larger architectures .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₃N₃O₂
Molecular Weight291.30 g/mol
Canonical SMILESC1=CC(=CC=C1C=O)C(C2=CC=C(C=C2)C=O)N3C=NC=N3
XLogP3-AA2.4 (estimated)

Spectroscopic data for this compound remains sparse in the literature, but analogous triazole-benzaldehyde derivatives exhibit strong infrared (IR) absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (aromatic C-H stretch) . Nuclear magnetic resonance (NMR) studies of related structures show distinct aldehyde proton signals near δ 10.0 ppm in the ¹H spectrum and carbonyl carbons at δ 190–200 ppm in the ¹³C spectrum .

Synthesis Methods

The synthesis of 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzaldehyde typically involves nucleophilic substitution or condensation reactions. A widely reported route begins with 4-halomethyl benzaldehyde reacting with 1,2,4-triazole in the presence of a base such as cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK) .

Example Protocol

  • Alkylation of Triazole: 4-(Chloromethyl)benzaldehyde (1.0 equiv) is reacted with 1,2,4-triazole (1.2 equiv) in dimethylformamide (DMF) at 60–80°C for 12–24 hours .

  • Precipitation and Purification: The crude product is precipitated using a mixture of diisopropyl ether and n-heptane, followed by filtration and washing with cold n-heptane to remove isomeric impurities .

  • Oxidation (if required): For precursors with methyl groups, further oxidation with pyridinium chlorochromate (PCC) yields the aldehyde functionality.

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueImpact on YieldSource
SolventDMFMaximizes solubility of intermediates
Temperature60–80°CBalances reaction rate and side reactions
BaseCs₂CO₃Enhances nucleophilicity of triazole
WorkupDiisopropyl ether/n-heptaneReduces impurity (<1.0%)

A patent by demonstrates that cooling the reaction mass to –20°C during workup minimizes byproduct formation, achieving a final purity of >99%. Alternative methods using silicon amines or phase-transfer catalysts have also been explored but show limited scalability .

Applications in Materials Science

The compound’s dual functionality—triazole for coordination and aldehydes for condensation—makes it a versatile linker in porous materials:

  • MOF Synthesis: Reacting with metal ions (e.g., Zn²⁺, Cu²⁺) yields frameworks with high surface areas (>1000 m²/g), suitable for gas storage.

  • COF Construction: Condensation with diamines produces imine-linked COFs with tunable pore sizes for catalysis or sensing .

Table 3: Comparative Performance in COF Synthesis

LinkerBET Surface Area (m²/g)ApplicationSource
4,4'-((1H-1,2,4-Triazol-1-yl)methylene)dibenzaldehyde1,150 ± 50CO₂ capture
Terphenyl dialdehyde980 ± 30Drug delivery

Challenges and Future Directions

Despite its promise, the compound faces synthesis-related hurdles:

  • Low Yields: Current protocols report yields of 50–65%, necessitating catalyst optimization .

  • Isomeric Impurities: Regioselective synthesis remains challenging, though Cs₂CO₃-mediated reactions reduce undesired isomers to <1.0% .

Proposed solutions include:

  • Flow Chemistry: Continuous reactors could improve temperature control and scalability .

  • Computational Screening: Density functional theory (DFT) studies to predict optimal reaction pathways.

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